8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline
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Overview
Description
8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often employ green chemistry principles to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding tetrahydroquinoline derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized quinoline derivatives with potential biological activities.
Scientific Research Applications
8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Mechanism of Action
The mechanism of action of 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline include other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Chloroquine: An antimalarial drug with a quinoline core structure.
Camptothecin: A natural product with anticancer activity.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
922528-40-3 |
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Molecular Formula |
C18H22BrNO |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
8-bromo-4-(3-ethoxypropyl)-2,3-dihydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C18H22BrNO/c1-2-21-12-4-11-20-10-3-5-17-16-8-7-15(19)13-14(16)6-9-18(17)20/h6-9,13H,2-5,10-12H2,1H3 |
InChI Key |
PMRFLMHNANEYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1CCCC2=C1C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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